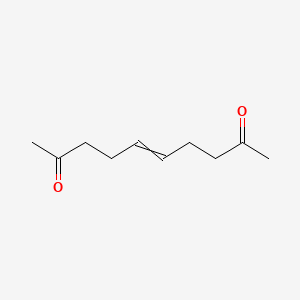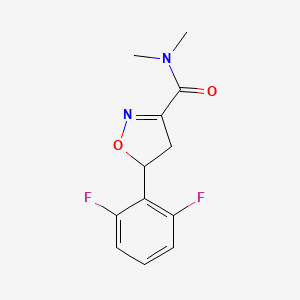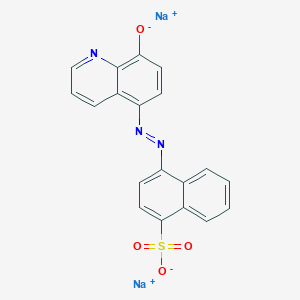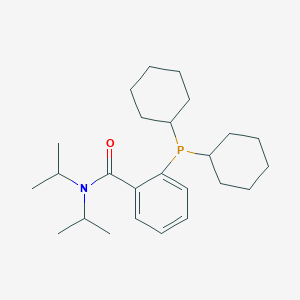
Azo Rubine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azo Rubine, also known as Carmoisine or Food Red 3, is a synthetic red azo dye with the chemical formula C20H12N2Na2O7S2. It is primarily used as a food coloring agent and is known for its vibrant red hue. This compound is widely employed in the food, pharmaceutical, and cosmetic industries due to its stability and solubility in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Azo Rubine is synthesized through a diazotization reaction followed by coupling with an aromatic compound. The process involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is isolated through filtration, washing, and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions: Azo Rubine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The azo group (-N=N-) can be reduced to form amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under specific conditions.
Major Products Formed:
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Azo Rubine has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo compound reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Utilized as an excipient in pharmaceutical formulations.
Industry: Widely used as a colorant in food and cosmetic products.
Wirkmechanismus
The mechanism of action of Azo Rubine involves its interaction with biological molecules. The azo group (-N=N-) can undergo reduction in the body to form aromatic amines, which can then interact with proteins and other biomolecules. These interactions can affect various molecular pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Azo Rubine is compared with other azo dyes such as:
Tartrazine (Food Yellow 4): Another widely used food colorant with a yellow hue.
Sunset Yellow FCF (Food Yellow 3): A yellow azo dye used in food and beverages.
Allura Red AC (Food Red 17): A red azo dye similar to this compound but with different chemical properties.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts a distinct red color and makes it suitable for various applications in food, pharmaceuticals, and cosmetics .
Eigenschaften
Molekularformel |
C20H14N2Na2O7S2 |
|---|---|
Molekulargewicht |
504.4 g/mol |
InChI |
InChI=1S/C20H14N2O7S2.2Na/c23-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)22-21-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);; |
InChI-Schlüssel |
KNRXRFVNUKFLRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O.[Na].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517574.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane](/img/structure/B12517582.png)


![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)
![1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-](/img/structure/B12517607.png)


![6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12517614.png)
![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)

![2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B12517629.png)
![Benzaldehyde, 2-[(5-oxohexyl)oxy]-](/img/structure/B12517645.png)
